molecular formula C7H14ClNO2 B14023878 Methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride

Methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B14023878
M. Wt: 179.64 g/mol
InChI Key: LCNSRHSQQQHRIA-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with a specific stereochemistry, making it an enantiomerically pure substance. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of a suitable pyrrolidine derivative with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of Methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride
  • Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates

Uniqueness

Methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring high enantiomeric purity and specific interactions .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-5-6(3-4-8-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1

InChI Key

LCNSRHSQQQHRIA-KGZKBUQUSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CCN1)C(=O)OC.Cl

Canonical SMILES

CC1C(CCN1)C(=O)OC.Cl

Origin of Product

United States

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